molecular formula C16H13N3O2S2 B2780826 N-(2-(3-(thiophen-2-yl)ureido)phenyl)thiophene-2-carboxamide CAS No. 1207024-38-1

N-(2-(3-(thiophen-2-yl)ureido)phenyl)thiophene-2-carboxamide

Cat. No. B2780826
CAS RN: 1207024-38-1
M. Wt: 343.42
InChI Key: JRBZKHXWUHDRAI-UHFFFAOYSA-N
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Description

“N-(2-(3-(thiophen-2-yl)ureido)phenyl)thiophene-2-carboxamide” is a compound that contains a thiophene nucleus . Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They possess a wide range of therapeutic properties and are remarkably effective compounds with respect to their biological and physiological functions .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific molecular structure of “this compound” is not detailed in the available resources.

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis, structural analysis, and characterization of thiophene derivatives, including thiophene carboxamides. For example, studies have focused on the synthesis and characterization of thiophene derivatives using X-ray diffraction, spectroscopic techniques, and elemental analyses to explore their structure and properties. These studies offer insights into the molecular and electronic structures of these compounds, aiding in the understanding of their reactivity and potential applications in various fields, including materials science and pharmaceuticals (Şukriye Çakmak et al., 2022).

Antimicrobial Activity

Several studies have reported on the antimicrobial activity of thiophene derivatives. These compounds have been tested against a variety of microorganisms, demonstrating effective antibacterial and antifungal properties. The synthesis of these derivatives involves various chemical reactions, resulting in compounds that show potential as novel antimicrobial agents. This research contributes to the development of new therapeutic agents to combat infectious diseases (D. Sowmya et al., 2018).

Pharmacological Activities

Research has also been conducted on the pharmacological activities of thiophene derivatives, including their potential anti-inflammatory, analgesic, and anticancer activities. These studies involve the synthesis of various thiophene compounds and subsequent testing to evaluate their biological activities. The results indicate that thiophene derivatives can serve as promising leads for the development of new drugs with diverse pharmacological properties (François-Xavier Le Foulon et al., 2005).

Optical and Electronic Applications

Thiophene derivatives have also been investigated for their potential applications in optoelectronics and materials science. Studies have focused on the synthesis and characterization of thiophene-based dyes and compounds with enhanced nonlinear optical limiting properties. These compounds are explored for their suitability in optical communications, protecting human eyes and optical sensors, and as components in photonic or optoelectronic devices (S. Anandan et al., 2018).

properties

IUPAC Name

N-[2-(thiophen-2-ylcarbamoylamino)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S2/c20-15(13-7-3-9-22-13)17-11-5-1-2-6-12(11)18-16(21)19-14-8-4-10-23-14/h1-10H,(H,17,20)(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBZKHXWUHDRAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=CS2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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